

Application Note: Formulation Strategies for (2S)-2-Amino-N-methylheptanamide (AMH)

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Compound of Interest

Compound Name: (2S)-2-Amino-N-methylheptanamide

Cat. No.: B8205250

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Executive Summary & Compound Profile

(2S)-2-Amino-N-methylheptanamide (referred to herein as AMH) represents a class of amphiphilic

-amino amides with emerging potential in antimicrobial applications (specifically endodontic irrigation) and CNS modulation.[1]

Structurally, AMH possesses a lipophilic heptyl tail and a polar

-amino amide headgroup.[1] This amphiphilicity presents unique delivery challenges:

- Organoleptic Issues: The free base exhibits a characteristic "fishy/cheesy" amine odor and bitter taste, necessitating aggressive masking for oral dosage forms.[1]
- Ionization Behavior: With a predicted pKa

7.6–7.9 (typical for

-amino amides), AMH exists in a dynamic equilibrium between its cationic (protonated) and

neutral forms at physiological pH.[1] This impacts both solubility and membrane permeability.
[1]

- Physical State: The free base is often an oil or low-melting solid, complicating solid dosage form processing.[1]

This guide outlines three targeted formulation strategies to overcome these barriers, focusing on salt selection for stability, cyclodextrin complexation for taste masking, and liposomal encapsulation for systemic delivery.[1]

Pre-Formulation Characterization[1]

Before initiating formulation, the physicochemical "personality" of AMH must be stabilized.[1]

Salt Selection Strategy

The free base of AMH is volatile and prone to oxidative degradation.[1] Converting AMH to a crystalline salt is the first critical step.[1]

- Hydrochlorides (HCl): Preferred for maximum aqueous solubility (>100 mg/mL).[1] The chloride counter-ion creates a stable, high-melting solid, eliminating the "fishy" odor by fixing the nitrogen lone pair.[1]
- Tartrates/Succinates: If the HCl salt proves too hygroscopic, organic counter-ions like tartaric acid can provide a non-hygroscopic crystalline lattice suitable for tablet compression.[1]

Solubility & pH Profiling[1]

- LogP: ~1.0–1.2 (Experimental), indicating good potential for blood-brain barrier (BBB) penetration but requiring solubility enhancers for high-concentration parenteral boluses.[1]
- pKa: The
-ammonium group deprotonates near pH 7.8.[1]
 - Formulation Implication: For antimicrobial efficacy (often charge-dependent), formulations should be buffered slightly below pKa (pH 5.5–6.[1]5) to maintain the cationic species.[1]

Formulation Strategy 1: Oral Delivery via Inclusion Complexation[1]

Objective: Mask the bitter taste/odor and convert the oily free base into a free-flowing powder.

Mechanism:

-Cyclodextrin (

-CD) or Hydroxypropyl-

-Cyclodextrin (HP-

-CD) forms a "host-guest" complex.[1] The hydrophobic heptyl chain of AMH inserts into the CD cavity, while the hydrophilic amide remains exposed.[1] This sequestration prevents interaction with lingual taste receptors and reduces volatility.[1]

Protocol A: Preparation of AMH:HP- -CD Complex (Kneading Method)

Materials:

- AMH (Free Base or HCl salt)[1]
- Hydroxypropyl-
-Cyclodextrin (HP-
-CD)[1]
- Ethanol:Water (1:1 v/v)[1]
- Mortar and Pestle (Agate)[1]

Procedure:

- Molar Ratio Calculation: Calculate a 1:1 molar ratio of AMH to HP-
-CD.

- Example: 158.24 mg AMH + ~1400 mg HP-
-CD.[1]
- Wetting: Place the HP-
-CD in the mortar. Add small quantities of Ethanol:Water solvent dropwise while triturating until a paste-like consistency is achieved.[1]
- Incorporation: Slowly add the AMH to the paste.[1]
- Kneading: Triturate vigorously for 45–60 minutes. The paste will stiffen as the inclusion complex forms.[1] Note: Manual kneading provides the shear force necessary for the hydrophobic moiety to displace water from the CD cavity.[1]
- Drying: Dry the paste in a vacuum oven at 40°C for 24 hours.
- Pulverization: Crush the dried cake and sieve through a #60 mesh screen.
- Validation: Verify complexation using DSC (Differential Scanning Calorimetry). The disappearance of the AMH melting endotherm indicates successful encapsulation.[1]

Formulation Strategy 2: Parenteral/Targeted Delivery via Liposomes[1]

Objective: Enhance systemic circulation time and reduce local irritation caused by the cationic nature of AMH.

Mechanism: Encapsulating AMH in PEGylated liposomes shields the positive charge from serum proteins (reducing opsonization) and allows for passive targeting via the EPR effect if used in oncology or inflammation models.[1]

Protocol B: AMH Liposome Extrusion (Thin Film Hydration)[1]

Materials:

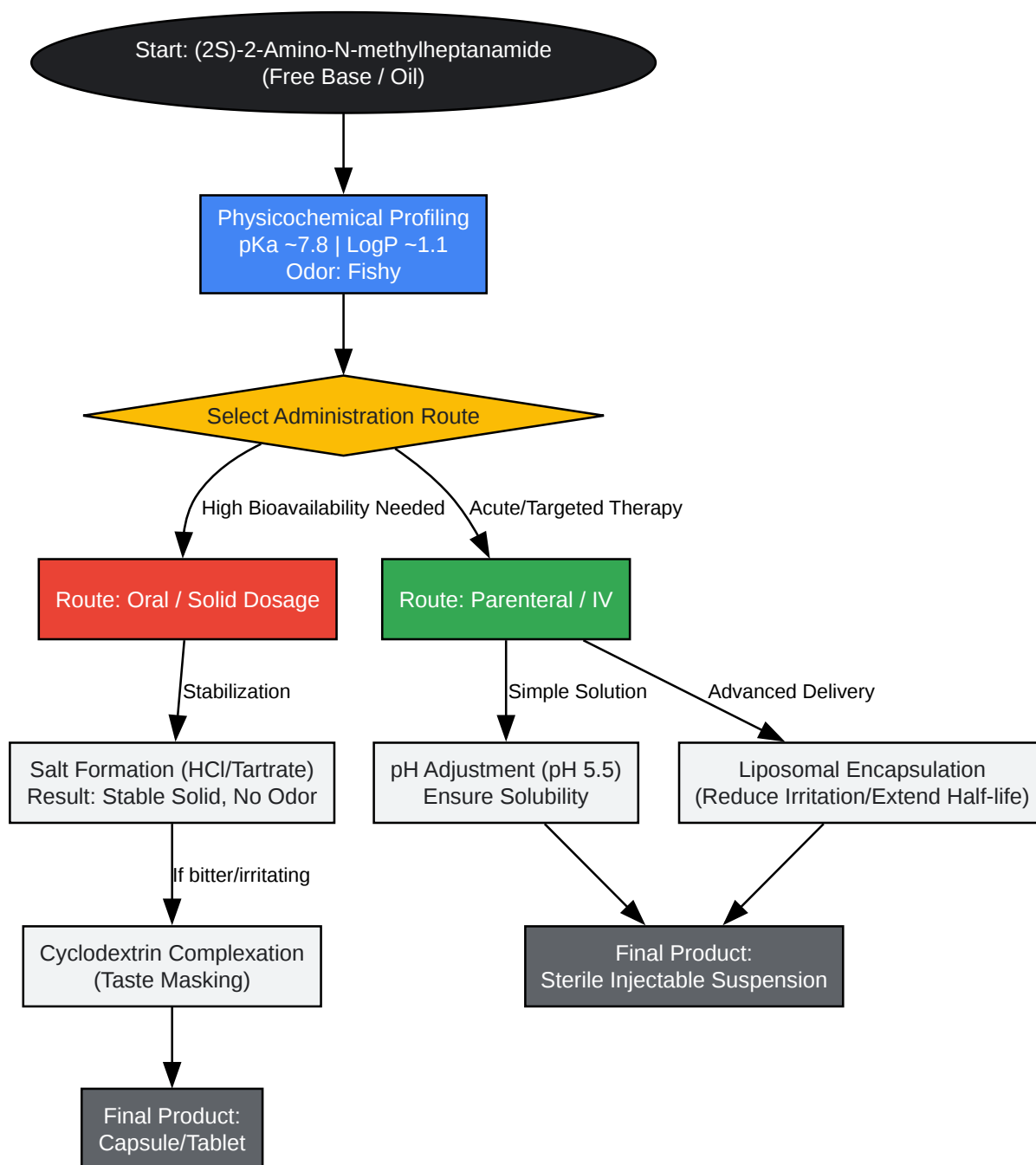
- Lipid Phase: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), Cholesterol, DSPE-PEG2000 (Molar Ratio 55:40:5).[1]
- Aqueous Phase: AMH-HCl (10 mg/mL) in Citrate Buffer (pH 5.5).
- Equipment: Rotary Evaporator, Mini-Extruder (Avanti/Genizer), Polycarbonate membranes (100 nm).[1]

Procedure:

- Film Formation: Dissolve the lipid mixture in Chloroform:Methanol (2:1) in a round-bottom flask. Evaporate solvent under reduced pressure (Rotavap) at 55°C until a thin, dry lipid film forms on the flask wall. Desiccate overnight to remove trace solvents.[1]
- Hydration: Add the AMH-HCl aqueous solution to the flask. Rotate at 60°C (above the DSPC phase transition temperature, T_m) for 1 hour. The film will hydrate to form Multilamellar Vesicles (MLVs).[1]
- Freeze-Thaw: Subject the MLV suspension to 5 cycles of freezing (liquid nitrogen) and thawing (60°C water bath). This equilibrates the drug across the lipid bilayers.[1]
- Extrusion: Pass the suspension through 100 nm polycarbonate membranes 11–21 times using the extruder heated to 60°C. This produces Large Unilamellar Vesicles (LUVs) with uniform size.[1]
- Purification: Remove unencapsulated AMH using Size Exclusion Chromatography (Sephadex G-50) or dialysis against isotonic saline.[1]
- Characterization: Measure Particle Size (DLS) and Zeta Potential. Target: ~100-120 nm, neutral to slightly negative charge (due to PEG shielding).[1]

Visualizing the Workflow

The following diagram illustrates the decision matrix for AMH formulation based on the intended route of administration.



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Figure 1: Strategic decision tree for AMH formulation development, prioritizing stability and organoleptic properties.

Analytical Validation (Self-Validating Systems)[1]

To ensure the "Trustworthiness" of these protocols, specific QC checkpoints must be integrated:

Parameter	Method	Acceptance Criteria	Rationale
Encapsulation Efficiency (EE%)	Ultrafiltration (Amicon) + HPLC	> 30% (Liposomes)	Determines economic feasibility of the process.[1]
Residual Solvent	GC-Headspace	< 5000 ppm (Ethanol)	Patient safety (ICH Q3C guidelines).[1]
Polydispersity Index (PDI)	Dynamic Light Scattering	< 0.2	Ensures physical stability of the liposomal suspension. [1]
Appearance	Visual Inspection	No phase separation	Detects liposome aggregation or complex dissociation. [1]

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